molecular formula C14H20Br2F3NO2Si B8602872 4-[[[tert-Butyl(dimethyl)silyl]oxy]methyl]-3,5-dibromo-2-methoxy-6-(trifluoromethyl)pyridine

4-[[[tert-Butyl(dimethyl)silyl]oxy]methyl]-3,5-dibromo-2-methoxy-6-(trifluoromethyl)pyridine

Cat. No. B8602872
M. Wt: 479.20 g/mol
InChI Key: JTBOFGFJCCQZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[[tert-Butyl(dimethyl)silyl]oxy]methyl]-3,5-dibromo-2-methoxy-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C14H20Br2F3NO2Si and its molecular weight is 479.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[[[tert-Butyl(dimethyl)silyl]oxy]methyl]-3,5-dibromo-2-methoxy-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[[[tert-Butyl(dimethyl)silyl]oxy]methyl]-3,5-dibromo-2-methoxy-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[[[tert-Butyl(dimethyl)silyl]oxy]methyl]-3,5-dibromo-2-methoxy-6-(trifluoromethyl)pyridine

Molecular Formula

C14H20Br2F3NO2Si

Molecular Weight

479.20 g/mol

IUPAC Name

tert-butyl-[[3,5-dibromo-2-methoxy-6-(trifluoromethyl)pyridin-4-yl]methoxy]-dimethylsilane

InChI

InChI=1S/C14H20Br2F3NO2Si/c1-13(2,3)23(5,6)22-7-8-9(15)11(14(17,18)19)20-12(21-4)10(8)16/h7H2,1-6H3

InChI Key

JTBOFGFJCCQZEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C(=NC(=C1Br)OC)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the compound from Step D above (880 mg, 2.41 mmol) in tetrahydrofuran (3 mL) was added sodium hydride (60 weight % dispersion in oil; 107 mg, 2.65 mmol). After 30 min at room temperature, a solution of tert-butyl(dimethyl)silyl chloride (434 mg, 2.89 mmol) was added and the reaction was then stirred for an additional 1 h. The solvent was evaporated and residue was purified by flash chromatography (silica gel; 20% ethyl acetate/hexanes as eluant) to yield the title compound. 1H NMR (400 MHz, CDCl3) δ 5.03 (s, 2H), 4.05 (s, 3H), 0.95 (s, 9H), 0.19 (s, 6H). LC/MS: 480 (M+H+2).
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107 mg
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3 mL
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434 mg
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